molecular formula C11H9BrN2OS B1392667 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine CAS No. 1221791-64-5

6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine

Cat. No. B1392667
M. Wt: 297.17 g/mol
InChI Key: KZEOGMSMUZNQKF-UHFFFAOYSA-N
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Description

6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is a chemical compound with the molecular formula C11H9BrN2OS . Its average mass is 297.171 Da and its monoisotopic mass is 295.961884 Da . This compound is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine consists of a pyridinylamine group attached to a bromophenyl group via a sulfinyl bridge . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is a solid compound . Its melting point is between 168 - 170°C . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Synthesis and Application in Macrocycles

  • Research Context : The synthesis of new types of macrocycles using sulfinyl and sulfonyl groups in pyridine, which are displaced by nucleophiles like RO- and RS-. These macrocycles have both carbon-oxygen and carbon-sulfur bridges.
  • Key Finding : The ipso-substitution in pyridine rings, including the use of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine, can be applied to create new types of 2,6-disubstituted macrocycles (Furukawa et al., 1983).

2. Formation of Heterocyclic Compounds

  • Research Context : The synthesis of heterocyclic compounds, specifically pyridothienopyrimidine derivatives, which have potential applications in various chemical and medicinal fields.
  • Key Finding : 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is used as a precursor in the formation of diverse heterocyclic compounds, showing its versatility in chemical synthesis (Gad-Elkareem et al., 2011).

3. Antimicrobial Properties in Surface Coatings

  • Research Context : The development of antimicrobial surface coatings using heterocyclic compounds.
  • Key Finding : Compounds derived from 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine, when incorporated into polyurethane varnish, exhibit significant antimicrobial effects. This suggests potential applications in creating antimicrobial surface coatings (El‐Wahab et al., 2015).

4. Applications in Molecular Synthesis

  • Research Context : The use of sulfinyl groups in the synthesis of complex molecular structures.
  • Key Finding : The sulfinyl group in compounds like 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine can be utilized in the synthesis of diverse molecular structures, including those with potential biological activity (Davis, 2006).

properties

IUPAC Name

6-(4-bromophenyl)sulfinylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-8-1-4-10(5-2-8)16(15)11-6-3-9(13)7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEOGMSMUZNQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801265831
Record name 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine

CAS RN

1221791-64-5
Record name 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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